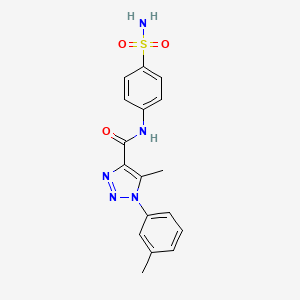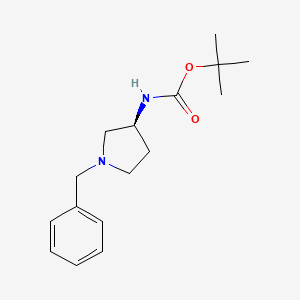![molecular formula C15H13FN4O3 B2392505 N'-[(4-Fluorphenyl)methylen]-2-(3-nitroanilino)acetohydrazid CAS No. 301194-59-2](/img/structure/B2392505.png)
N'-[(4-Fluorphenyl)methylen]-2-(3-nitroanilino)acetohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is a chemical compound with the molecular formula C15H13FN4O3 . It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . This compound has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is defined by its molecular formula, C15H13FN4O3 . The compound contains 15 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide are defined by its molecular structure. It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.Wirkmechanismus
The mechanism of action of FNAH is not well understood. However, it has been suggested that FNAH induces apoptosis in cancer cells by activating the caspase pathway. FNAH has also been shown to inhibit the production of pro-inflammatory cytokines and to have antibacterial effects.
Biochemical and Physiological Effects:
FNAH has been shown to have various biochemical and physiological effects. In cancer cells, FNAH induces apoptosis and inhibits cell proliferation. FNAH has also been shown to inhibit the production of pro-inflammatory cytokines and to have antibacterial effects. In addition, FNAH has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
FNAH has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, FNAH also has some limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of FNAH. One direction is the development of new drugs based on the FNAH scaffold. Another direction is the study of FNAH's potential applications in material science. Additionally, further research is needed to understand the mechanism of action of FNAH and to explore its potential applications in cancer research, drug discovery, and other fields.
Synthesemethoden
FNAH can be synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with 3-nitroaniline in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then reacted with acetic anhydride and hydrazine hydrate to obtain FNAH. Another method involves the reaction of 4-fluorobenzaldehyde with 3-nitroaniline in the presence of sodium hydride and hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
Dopingkontrolle für rekombinantes Erythropoietin (rHuEPO)
- Rolle von N'-[(4-Fluorphenyl)methylen]-2-(3-nitroanilino)acetohydrazid: Forscher haben die Rolle von Sialinsäureresten in den isoelektrischen Profilen von rekombinantem und natürlichem, im Urin vorkommendem EPO untersucht. Vorläufige Ergebnisse deuten darauf hin, dass andere nicht identifizierte Reste zu den saureren Eigenschaften des natürlichen Hormons beitragen. Desialylierung führt zu unterschiedlichen isoelektrischen Mustern zwischen den beiden Hormonen .
Forschung zur Anpassung an den Klimawandel
- Interdisziplinäre Anwendungen: Obwohl dies nicht direkt mit den chemischen Eigenschaften der Verbindung zusammenhängt, sollten Sie ihre potenzielle Rolle bei der Anpassung an den Klimawandel berücksichtigen. Untersuchen Sie innovative Lösungen, die Wissenschaft, Technologie und Innovation integrieren, um die Teilnahme an den Bemühungen zur Anpassung an den Klimawandel zu erhöhen .
Eigenschaften
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c16-12-6-4-11(5-7-12)9-18-19-15(21)10-17-13-2-1-3-14(8-13)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBOEQQCZOQOHF-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)N/N=C/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)




![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)


![4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2392443.png)
